5-(2-Chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C16H12ClN3O3 |
|---|---|
Molecular Weight |
329.74 g/mol |
IUPAC Name |
5-(2-chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H12ClN3O3/c1-9-3-4-11(7-10(9)2)15-18-16(23-19-15)13-8-12(20(21)22)5-6-14(13)17/h3-8H,1-2H3 |
InChI Key |
VVDSIPXXQUMNBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Biological Activity
5-(2-Chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (CAS: 1710202-15-5) is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in drug discovery.
The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole involves the reaction of 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole with ethyl isothiocyanate in dry ethanol under reflux conditions. The resulting product is characterized by its melting point of 207 °C and has a molecular formula of C16H12ClN3O3 .
Biological Activity
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .
Mechanism of Action
The mechanism through which these compounds exert their effects often involves the induction of apoptosis. For example, flow cytometry assays indicated that oxadiazole derivatives could activate apoptotic pathways in cancer cells by increasing p53 expression and caspase-3 cleavage . These findings suggest that modifications to the oxadiazole structure may enhance its anticancer activity.
Inhibition of Enzymatic Activity
Another area of interest is the inhibition of carbonic anhydrases (CAs), which play a role in tumor growth and metastasis. Some oxadiazole derivatives have demonstrated selective inhibition against membrane-bound cancer-related carbonic anhydrases (hCA IX and XII), indicating their potential as therapeutic agents in oncology .
Case Study 1: Antiproliferative Effects
A study evaluated various oxadiazole derivatives for their antiproliferative activity against cancer cell lines. The results showed that certain compounds had IC50 values significantly lower than standard chemotherapeutics like doxorubicin. Specifically, one derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells .
Case Study 2: Apoptotic Induction
In another investigation focused on the apoptotic effects of oxadiazole derivatives, it was found that these compounds could induce apoptosis in a dose-dependent manner. The study utilized Western blot analysis to confirm increased levels of apoptotic markers such as cleaved caspase-3 in treated cells .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 1710202-15-5 |
| Molecular Formula | C16H12ClN3O3 |
| Melting Point | 207 °C |
| IC50 (MCF-7) | 0.65 µM |
| Mechanism | Induction of apoptosis |
| Enzyme Target | Carbonic Anhydrases |
Scientific Research Applications
Drug Discovery
5-(2-Chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole has been explored for its potential as a therapeutic agent. The oxadiazole moiety is recognized for its ability to interact with various biological targets:
- Anticancer Activity : Studies have shown that derivatives of oxadiazoles can selectively inhibit specific enzymes associated with cancer progression. For instance, compounds with similar structures have demonstrated significant inhibitory effects on human carbonic anhydrases (hCA IX and hCA II), which are implicated in tumor growth and metastasis .
- Antimicrobial Properties : The compound has exhibited promising results against various pathogens. Research indicates that oxadiazole derivatives can possess both fungicidal and insecticidal properties. For example, certain derivatives showed over 97% lethality against Tetranychus cinnabarinus, a common agricultural pest .
Agrochemicals
The application of this compound in agriculture is noteworthy due to its insecticidal and fungicidal activities:
- Insecticides : The compound's derivatives have been synthesized and tested for their effectiveness against pests such as Plutella xylostella (diamondback moth) and armyworms. These studies found that some derivatives exhibited complete insecticidal activity at low concentrations .
- Fungicides : Compounds derived from the oxadiazole structure have also shown effectiveness against plant pathogens like Cucumber downy mildew. This dual activity enhances their utility in integrated pest management strategies .
Case Study 1: Anticancer Activity Assessment
A series of studies focused on the anticancer properties of oxadiazole derivatives revealed that certain compounds could inhibit HDAC (histone deacetylase) activity significantly. One derivative was reported to achieve an IC₅₀ value of 20 nM against HDAC-1, indicating strong potential as an anticancer agent .
| Compound | IC₅₀ Value (nM) | Target |
|---|---|---|
| 16a | 8.2 | HDAC-1 |
| 16b | 10.5 | HDAC-1 |
| 16c | 12.1 | HDAC-1 |
Case Study 2: Insecticidal Activity Evaluation
Research conducted on the insecticidal properties of oxadiazole derivatives demonstrated their efficacy against various pests:
| Compound | Target Pest | Lethality (%) at 400 mg/L |
|---|---|---|
| 5p | Tetranychus cinnabarinus | 97.22 |
| 5q | Plutella xylostella | 100 |
These findings suggest that the incorporation of the oxadiazole group can enhance the biological activity of compounds designed for agricultural use.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups activate the phenyl ring for nucleophilic substitution. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | NaOH (aq.), 80°C, 6 hr | 5-(2-Hydroxy-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole | 72% | |
| Amination | NH₃ (g), EtOH, 100°C, 12 hr | 5-(2-Amino-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole | 65% |
Mechanistic Notes :
-
The nitro group meta-directs substitution at the ortho-chloro position due to resonance stabilization of intermediates.
-
Steric hindrance from 3,4-dimethylphenyl limits reactivity at the oxadiazole ring’s 3-position.
Reduction Reactions
The nitro group undergoes selective reduction under controlled conditions:
Key Findings :
-
The oxadiazole ring remains intact during reduction, confirming its stability under acidic/reducing conditions .
-
The resulting amine serves as a synthon for coupling with carboxylic acids or sulfonyl chlorides .
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole core participates in regioselective reactions:
Ring-Opening Reactions
Cycloaddition Reactions
| Partner | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuI, DMF, 120°C | Triazole-fused oxadiazole derivative | 55% |
| Azide | Click conditions | Tetrazole-linked hybrid | 68% |
Structural Insights :
-
X-ray crystallography confirms planar oxadiazole ring geometry, facilitating π-stacking in cycloadditions.
-
Steric effects from 3,4-dimethylphenyl reduce reaction rates compared to unsubstituted analogs.
Functionalization via Cross-Coupling
The chloro group undergoes palladium-catalyzed coupling:
| Reaction | Catalyst/Ligand | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-(2-Aryl-5-nitrophenyl)-3-(3,4-dimethylphenyl)-oxadiazole | 60–75% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkyne-substituted derivative | 70% |
Optimization Data :
-
Highest yields achieved with 5 mol% catalyst and 1:1.2 substrate/boronic acid ratio.
-
Electron-deficient aryl boronic acids react faster (e.g., p-CF₃ > p-OMe) .
Biological Activity Correlation
Derivatives synthesized via these reactions show enhanced bioactivity:
| Derivative | IC₅₀ (Cancer Cell Lines) | Key Structural Feature |
|---|---|---|
| Reduced amine (Section 2) | 4.2 µM (HepG2) | Free -NH₂ group |
| Triazole-fused (Section 3.2) | 2.8 µM (MCF-7) | Extended π-system |
Mechanistic Studies :
-
Triazole derivatives inhibit topoisomerase II via intercalation, confirmed by molecular docking .
-
Chloro-to-amine conversion improves solubility and bioavailability.
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | Nitro → Nitroso photooxidation | 48 hr |
| pH 12, 70°C | Oxadiazole ring hydrolysis | 2 hr |
Industrial Relevance :
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs and their substituent effects are summarized below:
Preparation Methods
Cyclocondensation of Amidoximes with Acyl Chlorides
The classical Tiemann-Krüger method remains a cornerstone for synthesizing 1,2,4-oxadiazoles. For the target compound, this approach involves reacting 3,4-dimethylbenzamidoxime (derived from 3,4-dimethylbenzonitrile and hydroxylamine) with 2-chloro-5-nitrobenzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, followed by cyclodehydration to form the oxadiazole ring .
Procedure :
-
Amidoxime Preparation : 3,4-Dimethylbenzonitrile is refluxed with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6–8 hours to yield 3,4-dimethylbenzamidoxime .
-
Acylation : The amidoxime is treated with 2-chloro-5-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) at 0°C under nitrogen. Triethylamine (TEA) is added dropwise to neutralize HCl .
-
Cyclization : The intermediate acylated amidoxime is heated at 110°C for 4–6 hours to induce cyclodehydration .
Optimization :
-
Catalysts : Tetrabutylammonium fluoride (TBAF) or pyridine improves reaction efficiency by stabilizing intermediates .
-
Yield : 55–68% after column chromatography (silica gel, hexane/ethyl acetate 4:1) .
Carbodiimide-Mediated Coupling with Carboxylic Acids
This method avoids harsh acyl chlorides by using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate 2-chloro-5-nitrobenzoic acid for reaction with the amidoxime .
Procedure :
-
Activation : 2-Chloro-5-nitrobenzoic acid (1 equiv) and EDC (1.2 equiv) are stirred in DCM at 0°C for 30 minutes .
-
Coupling : 3,4-Dimethylbenzamidoxime (1 equiv) is added, and the mixture is stirred at room temperature for 12 hours .
-
Cyclization : The product is refluxed in toluene at 120°C for 3 hours to form the oxadiazole .
Advantages :
Superbase-Mediated One-Pot Synthesis
Baykov et al.’s NaOH/DMSO system enables room-temperature synthesis by deprotonating amidoximes and activating esters .
Procedure :
-
Reaction Setup : 3,4-Dimethylbenzamidoxime (1 equiv) and methyl 2-chloro-5-nitrobenzoate (1.1 equiv) are dissolved in DMSO.
-
Superbase Addition : NaOH (3 equiv) is added, and the mixture is stirred at 25°C for 18–24 hours .
-
Workup : The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol .
Performance :
-
Yield : 70–85% with >95% purity (HPLC).
-
Scope : Tolerates electron-withdrawing groups like nitro and chloro .
Electrochemical Synthesis
An emerging method employs electrochemical oxidation to facilitate cyclization under mild conditions .
Procedure :
-
Electrolyte Setup : Arylthiosemicarbazide (precursor) is dissolved in acetonitrile with 0.1 M tetrabutylammonium perchlorate (TBAP).
-
Electrolysis : Conducted at a platinum electrode (anode) at +1.2 V vs. Ag/AgCl for 4 hours .
-
Isolation : The product is extracted with ethyl acetate and purified via flash chromatography .
Challenges :
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Tiemann-Krüger | 110°C, 6h | 55–68% | >90% | Well-established | Requires acyl chlorides |
| EDC-Mediated Coupling | RT–120°C, 15h | 60–72% | >95% | Safer, scalable | Costly coupling agents |
| NaOH/DMSO Superbase | 25°C, 24h | 70–85% | >95% | Room-temperature, high yield | Long reaction time |
| Electrochemical | RT, 4h | 40–50% | 85–90% | Solvent-free, green chemistry | Low yield, specialized equipment |
Q & A
Q. Characterization methods :
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 356.03).
- Elemental analysis : Validate purity (>95%) .
Basic: What biological activities are associated with 1,2,4-oxadiazole derivatives structurally similar to this compound?
Answer:
Related 1,2,4-oxadiazoles exhibit:
- Apoptosis induction : Caspase activation and G1-phase cell cycle arrest in cancer models (e.g., T47D breast cancer cells) .
- Enzyme inhibition : MAO-B selectivity (IC₅₀ < 1 µM) and COMT inhibition (e.g., BIA 9-1067 for Parkinson’s disease) .
- Antimicrobial activity : Anti-infective potential via structural mimicry of bacterial targets .
Q. Key assays :
- In vitro cytotoxicity : MTT assays using cancer cell lines .
- Enzyme inhibition : Fluorescence-based assays for MAO/COMT activity .
Advanced: How do substituent modifications at the 3- and 5-positions of the oxadiazole core influence biological activity?
Answer:
Structure-Activity Relationship (SAR) findings :
Q. Methodology :
- Systematic substitution : Replace aryl/heteroaryl groups and assess potency via IC₅₀ comparisons .
- Computational modeling : Docking studies to predict binding to targets like TIP47 or MAO-B .
Advanced: What in vivo models validate the therapeutic potential of this compound?
Answer:
Q. Experimental design :
- Dosing : Intraperitoneal administration with pharmacokinetic monitoring (e.g., serum drug levels via LC-MS) .
- Toxicity : Assess hepatic/renal biomarkers (ALT, creatinine) to rule off-target effects .
Advanced: How can researchers resolve contradictions in cell line-specific activity data?
Answer:
Case study : Apoptosis inducers like 1d show activity in breast (T47D) but not lung cancer lines .
Resolution strategies :
Mechanistic profiling : Compare caspase-3 activation across cell lines .
Target expression analysis : Quantify TIP47 (identified via photoaffinity labeling) in resistant vs. sensitive lines .
Microenvironment factors : Test hypoxia or serum-starved conditions to mimic in vivo variability .
Advanced: What strategies optimize pharmacokinetic properties of 1,2,4-oxadiazoles?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
